ONO4057
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[2-(2-carboxyethyl)-3-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPSSWGWLCLPPF-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124899 | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134578-96-4 | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134578-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ono-LB 457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134578964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ono Lb 457
Convergent Synthetic Strategies
Fragment-Based Construction Approaches
A notable convergent synthesis of Ono-LB 457 focuses on the preparation of two principal fragments which are subsequently joined. researchgate.netpatsnap.com
The first fragment involves the construction of a substituted phenoxy-pentanoic acid core. A reported route to a precursor for this fragment, 5-hydroxychroman-2-one, begins with 2,6-dimethoxybenzaldehyde (B146518) and malonic acid. researchgate.netpatsnap.comresearchgate.net This intermediate is then further transformed, ultimately leading to a ring-opened phenolic diester intermediate, such as Et 5-[2-(3-ethoxy-3-oxo-propyl)-3-hydroxy-phenoxy]pentanoate. patsnap.comresearchgate.net
The second fragment is an alkenyl ether side chain. The synthesis of this fragment, specifically (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate, is reported to originate from 5-bromovaleric acid. researchgate.netpatsnap.comresearchgate.net
Catalytic and Reaction-Specific Transformations
The synthesis of the key fragments and their subsequent coupling involves several specific chemical transformations:
Knoevenagel Reaction: Utilized in the initial steps for the preparation of the first fragment, reacting 2,6-dimethoxybenzaldehyde with malonic acid to form 5-hydroxychroman-2-one. researchgate.netsmolecule.comresearchgate.net
Lewis Acid Catalyzed Cyclization: An intramolecular cyclization catalyzed by a Lewis acid, such as tribromide, is employed in the formation of the 5-hydroxychroman-2-one intermediate. researchgate.netpatsnap.comresearchgate.net
Wittig Reaction: A key reaction in the synthesis of the second fragment, (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate, starting from 5-bromovaleric acid. researchgate.netsmolecule.comresearchgate.net
Nucleophilic Substitution: The crucial step where the two fragments are brought together. This involves the nucleophilic attack of the phenolic diester intermediate on the methanesulfonate (B1217627) derivative of the second fragment. researchgate.netpatsnap.comsmolecule.comresearchgate.net
Hydrolysis: The final stage of the synthesis involves the hydrolysis of the diester intermediate resulting from the coupling step to reveal the two carboxylic acid functionalities present in the final Ono-LB 457 molecule. researchgate.netpatsnap.comsmolecule.comresearchgate.net
Advancements in Synthetic Approaches
Synthetic Route Summary and Yields
| Step Description | Key Starting Materials / Intermediates | Key Reactions | Reported Yield (for specific steps/fragments) | Overall Yield (for the described 7-step route) |
| Preparation of Fragment 1 precursor (e.g., 5-hydroxychroman-2-one) | 2,6-dimethoxybenzaldehyde, Malonic acid | Knoevenagel reaction, Reduction, Lewis acid catalyzed cyclization | 57% (Overall for 5-hydroxychroman-2-one) researchgate.netresearchgate.net | Not specified for individual fragment synthesis |
| Preparation of Fragment 2 | 5-bromovaleric acid | Wittig reaction | Not specified | Not specified for individual fragment synthesis |
| Coupling of Fragments | Phenolic diester intermediate (from Fragment 1), Methanesulfonate (Fragment 2) | Nucleophilic Substitution | Not specified | Not applicable |
| Final Deprotection (Hydrolysis) | Coupled Diester Intermediate | Hydrolysis | Not specified | Not applicable |
| Overall Convergent Synthesis | Starting materials for Fragment 1 and Fragment 2 | Sequence of reactions including fragment preparation, coupling, hydrolysis | Not applicable | ~11% researchgate.netpatsnap.comresearchgate.net |
Pharmacological Characterization of Ono Lb 457
Target Receptor Specificity and Binding Affinity
Ono-LB 457 exerts its effects by targeting the receptors for leukotriene B4.
Leukotriene B4 Receptor Subtype Interactions (BLT1 and BLT2)
Leukotriene B4 mediates its effects through two known G-protein-coupled receptors: BLT1 and BLT2 medicaljournals.sepatsnap.comnih.gov. BLT1 is generally considered a high-affinity receptor for LTB4 and is significantly associated with chemotaxis patsnap.comnih.gov. BLT2 is described as having a lower binding affinity for LTB4 compared to BLT1 medicaljournals.se. Ono-LB 457 has been identified as an antagonist of LTB4 receptors medkoo.comresearchgate.net. Studies suggest that BLT1 is a key target, particularly in processes like neutrophil invasion patsnap.comnih.gov. While some research indicates BLT1's involvement in LTB4-mediated responses medicaljournals.se, other studies exploring related compounds or mechanisms suggest a more complex picture regarding the specific roles of BLT1 and BLT2 in certain biological outcomes medicaljournals.semedicaljournals.se.
Quantitative Receptor Binding Assays
Quantitative receptor binding assays are crucial for determining the affinity of a compound for its target receptor liverpool.ac.uk. Ono-LB 457 (referred to as ONO-4057) has been shown to displace the binding of [³H] LTB4 to LTB4 receptors in human neutrophils researchgate.net. A reported inhibition constant (Ki) for this displacement is 3.7 ± 0.9 nM researchgate.net. This indicates a high affinity of Ono-LB 457 for the LTB4 receptor on these cells.
Data Table: Receptor Binding Affinity
| Compound | Target Receptor | Cell Type | Assay Type | Ki (nM) |
| Ono-LB 457 | LTB4 Receptor | Human Neutrophils | [³H] LTB4 Displacement | 3.7 ± 0.9 |
Note: Data derived from researchgate.net.
Downstream Cellular and Biochemical Modulation
Antagonism of LTB4 receptors by Ono-LB 457 leads to modulation of various cellular and biochemical events that are typically triggered by LTB4.
Intracellular Signaling Pathway Modulation (e.g., Calcium Flux)
Leukotriene B4 is known to induce a rise in intracellular free calcium ([Ca²⁺]i) in target cells, which is a key event in downstream signaling pathways cmdm.twasm.orgdovepress.comnih.govnih.govmdpi.com. Ono-LB 457 has been shown to inhibit the LTB4-induced increase in cytosolic free calcium researchgate.net. The concentration causing 50% inhibition (IC50) for this effect has been reported as 0.7 ± 0.3 µM researchgate.net. This demonstrates that Ono-LB 457 effectively blocks a critical step in the LTB4-mediated intracellular signaling cascade.
Data Table: Inhibition of Calcium Flux
| Compound | Stimulus | Cellular Event | IC50 (µM) |
| Ono-LB 457 | LTB4 | Rise in Cytosolic Ca²⁺ | 0.7 ± 0.3 |
Note: Data derived from researchgate.net.
Neutrophil Function Inhibition
Neutrophils are key inflammatory cells that are highly responsive to LTB4 wikipedia.orgtandfonline.com. LTB4 is a potent modulator of neutrophil function, promoting aggregation and degranulation under defined conditions tandfonline.com. Ono-LB 457 has been shown to inhibit several LTB4-induced neutrophil functions researchgate.net.
Specifically, Ono-LB 457 inhibited human neutrophil aggregation and degranulation induced by LTB4 researchgate.net. The IC50 values for these inhibitory effects were 3.0 ± 0.1 µM for aggregation and 1.6 ± 0.1 µM for degranulation researchgate.net. Notably, Ono-LB 457 did not exhibit agonist activity on neutrophil activation at concentrations up to 30 µM researchgate.net.
Data Table: Inhibition of Neutrophil Functions
| Compound | Stimulus | Neutrophil Function | IC50 (µM) |
| Ono-LB 457 | LTB4 | Aggregation | 3.0 ± 0.1 |
| Ono-LB 457 | LTB4 | Degranulation | 1.6 ± 0.1 |
Note: Data derived from researchgate.net.
Chemotaxis Inhibition
Leukotriene B4 is recognized as a potent chemoattractant for neutrophils wikipedia.orgtandfonline.com. Chemotaxis, the directional movement of cells in response to a chemical gradient, is a critical aspect of neutrophil recruitment to sites of inflammation cmdm.twnih.gov. Ono-LB 457 has demonstrated inhibitory effects on LTB4-induced neutrophil chemotaxis researchgate.netphysiology.org. The IC50 for the inhibition of human neutrophil chemotaxis induced by LTB4 was reported as 0.9 ± 0.1 µM researchgate.net. This indicates that Ono-LB 457 effectively blocks the migratory response of neutrophils towards LTB4. Studies in animal models have also shown that Ono-LB 457 can prevent LTB4-induced neutrophil migration researchgate.netnih.gov.
Data Table: Inhibition of Neutrophil Chemotaxis
| Compound | Stimulus | Cellular Function | IC50 (µM) |
| Ono-LB 457 | LTB4 | Chemotaxis | 0.9 ± 0.1 |
Note: Data derived from researchgate.net.
Aggregation Inhibition
Ono-LB 457 has been shown to inhibit the aggregation of human neutrophils induced by LTB4. cmdm.twmetabolomicsworkbench.org Studies have quantified this inhibitory activity. For instance, Ono-4057 (Ono-LB 457) inhibited human neutrophil aggregation induced by LTB4 with an IC50 value of 3.0 ± 0.1 µM.
Research findings regarding the inhibition of aggregation by Ono-LB 457 are summarized in the table below:
| Activity | Target Cell | Inducing Agent | IC50 (µM) |
| Aggregation Inhibition | Human Neutrophils | LTB4 | 3.0 ± 0.1 |
Degranulation Inhibition
The compound also demonstrates inhibitory effects on LTB4-induced degranulation in human neutrophils. cmdm.twmetabolomicsworkbench.org This inhibition is a key aspect of its pharmacological profile as an LTB4 receptor antagonist. Ono-4057 inhibited degranulation induced by LTB4 in human neutrophils with an IC50 value of 1.6 ± 0.1 µM.
Detailed findings on the inhibition of degranulation by Ono-LB 457 are presented in the following table:
| Activity | Target Cell | Inducing Agent | IC50 (µM) |
| Degranulation Inhibition | Human Neutrophils | LTB4 | 1.6 ± 0.1 |
Assessment of Agonistic Activity
Assessment of the agonistic activity of Ono-LB 457 has been conducted to determine if the compound itself can activate the LTB4 receptor or induce downstream cellular responses. Studies have indicated that Ono-4057 does not exhibit agonist activity at concentrations up to 30 µM. cmdm.tw This finding supports its classification as a pure antagonist of the LTB4 receptor, meaning it blocks the action of LTB4 without eliciting a response itself.
Preclinical Efficacy Studies of Ono Lb 457
In Vitro Pharmacological Efficacy Assessment
In vitro studies have demonstrated the ability of Ono-LB 457 to interact with and inhibit the LTB4 receptor, a key mediator in inflammatory processes. These assessments have provided insights into its mechanism of action at the cellular level.
Dose-Response Relationships in Cellular Models
Ono-LB 457 has shown potent inhibitory activity against LTB4 binding and subsequent cellular responses in human neutrophils and guinea pig eosinophils. It effectively displaces the binding of [3H] LTB4 to its receptor in human neutrophils with a reported inhibition constant (Ki). nih.gov
The compound also inhibits LTB4-induced increases in cytosolic free calcium concentration in human neutrophils in a concentration-dependent manner. nih.gov Furthermore, functional assays evaluating neutrophil activation have shown that Ono-LB 457 inhibits LTB4-induced aggregation, chemotaxis, and degranulation. researchgate.netsmolecule.comnih.gov These inhibitory effects occur without exhibiting agonist activity at concentrations up to 30 microM. nih.gov Notably, Ono-LB 457 did not inhibit neutrophil activation induced by other stimuli such as fMLP or C5a at concentrations up to 30 microM, indicating a degree of selectivity for the LTB4 pathway. researchgate.netnih.gov
Beyond neutrophils, Ono-LB 457 has demonstrated inhibitory effects on T cell proliferation induced by various stimuli, including Con A, immobilized anti-CD3 mAb, or IL-2. nih.gov This inhibitory effect could be reversed by the addition of an LTB4 receptor agonist, suggesting a direct interaction with the LTB4 receptor pathway in T cells. nih.gov The compound also inhibited the production of cytokines such as IL-2, IFN-gamma, and IL-4 by anti-CD3-stimulated T cells, as well as IL-12-induced IFN-gamma production. nih.gov In guinea pig eosinophils, Ono-4057 prevented the LTB4-induced activation of Raf-1 and MAP kinase in a dose-dependent fashion, suggesting a role in modulating intracellular signaling pathways downstream of the LTB4 receptor. nih.gov
Key in vitro efficacy data are summarized in the table below:
| In Vitro Assay (Human Neutrophils) | Parameter | Value | Citation |
| [3H] LTB4 binding to LTB4 receptor | Ki | 3.7 ± 0.9 nM | nih.gov |
| LTB4-induced rise in cytosolic free calcium | IC50 | 0.7 ± 0.3 µM | nih.gov |
| LTB4-induced aggregation | IC50 | 3.0 ± 0.1 µM | nih.gov |
| LTB4-induced chemotaxis | IC50 | 0.9 ± 0.1 µM | nih.gov |
| LTB4-induced degranulation | IC50 | 1.6 ± 0.1 µM | nih.gov |
In Vivo Anti-inflammatory and Immunomodulatory Effects in Animal Models
Preclinical studies in various animal models have investigated the in vivo anti-inflammatory and immunomodulatory effects of Ono-LB 457, particularly focusing on conditions mediated by neutrophils and the LTB4 pathway. medkoo.comtandfonline.com
Neutrophil-Mediated Inflammation Models
Given LTB4's role as a potent chemoattractant for neutrophils, the effects of Ono-LB 457 on neutrophil-mediated inflammation have been a significant area of study.
Ono-LB 457 has demonstrated efficacy in reducing neutrophil infiltration in several animal models. Oral administration in guinea pigs prevented LTB4-induced intradermal neutrophil migration with a dose causing 50% efficacy (ED50) of 5.3 mg/kg. researchgate.netnih.gov Topical administration was also effective, suppressing phorbol-12-myristate-13-acetate (PMA)-induced neutrophil infiltration in guinea pig ear at an effective dose of 1 mg/ear. researchgate.netnih.gov
In a mouse model of intracerebral hemorrhage (ICH), therapeutic administration of Ono-4057 attenuated neutrophil invasion. nih.govpatsnap.com Studies in a rat model of hepatic ischemia-reperfusion injury also observed Ono-4057-mediated modification of neutrophil infiltration. Furthermore, in a rat model of nephrotoxic serum nephritis, Ono-4057 treatment significantly suppressed the glomerular accumulation of monocytes/macrophages in a dose-dependent manner. nih.gov
In vivo data on neutrophil migration and infiltration are presented below:
| In Vivo Model (Guinea Pig) | Effect | Parameter | Value | Citation |
| LTB4-induced intradermal neutrophil migration | Prevention of migration | ED50 | 5.3 mg/kg | researchgate.netnih.gov |
| PMA-induced neutrophil infiltration (ear) | Suppression of infiltration | Effective Dose | 1 mg/ear | researchgate.netnih.gov |
Beyond inhibiting neutrophil migration, oral administration of Ono-4057 in guinea pigs was found to prevent LTB4-induced transient neutropenia. researchgate.netnih.gov The dose causing 50% efficacy (ED50) for this effect was reported as 25.6 mg/kg. researchgate.netnih.gov
Data on the prevention of neutropenia:
| In Vivo Model (Guinea Pig) | Effect | Parameter | Value | Citation |
| LTB4-induced transient neutropenia | Prevention of neutropenia | ED50 | 25.6 mg/kg | researchgate.netnih.gov |
Suppression of Neutrophil Infiltration
Pain and Pruritus Models
Preclinical investigations have also explored the potential of LTB4 receptor antagonism by Ono-LB 457 in models of pain and pruritus, conditions that can involve inflammatory components. An LTB4 receptor antagonist, identified as Ono-LB 457 in the substances listed for the study, attenuated mechanical hyperalgesia when injected into the epidural space in a rat model of radicular pain induced by herniated nucleus pulposus. nih.gov This suggests a role for LTB4 in the development of mechanical hyperalgesia in this pain model.
Furthermore, an LTB4 receptor antagonist was shown to attenuate scratching induced by intradermal administration of interleukin-31 (IL-31) in mice. medicaljournals.se While the specific antagonist mentioned in the primary finding was CMHVA, the context of the research on LTB4 receptor antagonists and their role in pruritus supports the potential relevance of Ono-LB 457 in such models, given its mechanism of action.
Radicular Pain Mitigation
Information specifically detailing the preclinical efficacy of Ono-LB 457 in mitigating radicular pain was not identified in the reviewed literature. Studies on radicular pain in preclinical or clinical settings often focus on mechanisms such as nerve root inflammation and the role of ion channels, with investigations into treatments like nerve blocks using agents such as bupivacaine (B1668057) or the use of epidural steroids. nih.govnih.govscielo.org.co However, data directly linking Ono-LB 457 to efficacy in models of radicular pain were not found.
Substance P-Induced Itch Response Modulation
Preclinical research suggests an involvement of leukotriene B4 (LTB4) in the itch response induced by Substance P. Studies in mice have indicated that Substance P can trigger an arachidonate (B1239269) cascade, leading to the production of prostaglandins (B1171923) and leukotrienes. researchgate.net LTB4, specifically, has been shown to induce an itch-associated response in mice, suggesting its role as an important endogenous pruritic mediator. researchgate.net Keratinocytes, which produce LTB4, appear to play a significant role in this Substance P-induced itch-scratch response. researchgate.net Given that Ono-LB 457 is an LTB4 receptor antagonist, these findings suggest that compounds targeting the LTB4 receptor could potentially serve as novel antipruritic drugs for Substance P-mediated itch. researchgate.net
Interleukin-31 Induced Scratching Inhibition
Interleukin-31 (IL-31) is recognized as a key pruritogen involved in chronic inflammatory skin diseases like atopic dermatitis. medicaljournals.seactasdermo.org Preclinical studies investigating the peripheral mechanisms of IL-31-induced itch in mice have indicated the involvement of leukotriene B4 (LTB4). medicaljournals.se Intradermal injection of IL-31 has been shown to increase the production of LTB4 in mouse keratinocytes. medicaljournals.se Furthermore, studies using an LTB4 receptor antagonist demonstrated attenuation of IL-31-induced scratching behavior in mice. medicaljournals.se These results suggest that LTB4 is involved in the mechanism of IL-31-induced scratching and that blocking the LTB4 receptor with antagonists like Ono-LB 457 could potentially inhibit this response. medicaljournals.se
Organ Injury and Allograft Models
Myocardial Infarction Pathology
The role of the leukotriene B4 receptor 1 (BLT1), the target of Ono-LB 457, has been investigated in the context of myocardial infarction (MI). BLT1 is expressed on various inflammatory cells and contributes to inflammatory diseases. patsnap.com In a mouse model of MI, increased BLT1 expression and LTB4 levels were observed in infarcted hearts. patsnap.com Studies using BLT1-knockout mice subjected to MI showed attenuated leukocyte infiltration, reduced proinflammatory cytokine production, and decreased cell death, leading to reduced mortality and improved cardiac function compared to wild-type mice. patsnap.com Administration of ONO-4057 (Ono-LB 457) in mice with surgically induced MI also demonstrated beneficial effects. Treatment with ONO-4057 attenuated inflammatory responses in the heart, resulting in reduced mortality and improved cardiac function following MI. patsnap.com These preclinical findings suggest that BLT1 contributes to excessive inflammation post-MI and that its antagonism by compounds such as Ono-LB 457 could be a therapeutic strategy for MI. patsnap.com
Hepatic Allograft Rejection Assessment
Specific preclinical efficacy data for Ono-LB 457 in the assessment or mitigation of hepatic allograft rejection were not found in the reviewed literature. Research in hepatic allograft rejection models often focuses on the complex immune responses involved, including the roles of T cells, antibodies, and various inflammatory mediators. amegroups.orgnhsbt.nhs.uknih.govnih.gov While inflammatory pathways are implicated in rejection, the specific impact of Ono-LB 457 as an LTB4 receptor antagonist in this context was not detailed in the search results.
Delayed-Type Hypersensitivity Regulation
Ono-LB 457 (ONO-4057), as a leukotriene B4 (LTB4) receptor antagonist, has been studied for its effects on delayed-type hypersensitivity (DTH). DTH is a cell-mediated immune response that typically appears 48-72 hours after antigen exposure and is mediated by T cells and macrophages. medscape.com In a study using guinea pigs, the effect of LTB4 and LTB4 receptor antagonists on DTH expression to tuberculin (PPD) was examined. Intradermal injections of LTB4 were found to decrease DTH expression. Conversely, administration of LTB4 receptor antagonists, including ONO-4057, resulted in a significant increase in DTH expression when injected together with PPD. Specifically, ONO-4057, at doses ranging from 0.1 to 10 nmol, caused a highly significant (P < 0.01) increase in DTH expression, ranging from 25% to 50%. This indicates that antagonism of the LTB4 receptor by Ono-LB 457 can modulate the in vivo expression of delayed-type hypersensitivity.
Effect of ONO-4057 on Delayed-Type Hypersensitivity Expression in Guinea Pigs
| Compound | Dose Range (nmol) | Effect on DTH Expression (%) | Significance (P value) |
| ONO-4057 | 0.1 - 10 | Increase (25 - 50) | < 0.01 |
| LTB4 | 0.001 - 1 | Decrease (25 - 30) | Not specified |
Note: Data extracted from preclinical studies in guinea pigs.
Clinical Development Landscape and Translational Perspectives for Ono Lb 457
Historical Clinical Progress and Trial Outcomes
The development of Ono-LB 457 progressed to clinical trials to evaluate its efficacy in various inflammatory conditions. As a potent antagonist of the leukotriene B4 receptor, demonstrated by an IC50 value of 0.014 µM in inhibiting LTB4-induced human neutrophil degranulation and chemotaxis, the compound held initial promise for managing diseases characterized by excessive inflammation.
Discontinued (B1498344) Development in Specific Indications (e.g., Behcet's syndrome, Gastritis, Ulcerative colitis)
Despite its promising mechanism of action and preclinical profile, clinical trials for Ono-LB 457 in specific indications were discontinued. These discontinued areas of development include Behcet's syndrome, Gastritis, and Ulcerative colitis. nih.gov The reasons for the discontinuation of these trials are not detailed in the available information, but this outcome indicates that the clinical development in these specific areas did not proceed as initially planned.
The discontinuation in these indications can be summarized as follows:
| Indication | Clinical Development Status |
| Behcet's syndrome | Discontinued |
| Gastritis | Discontinued |
| Ulcerative colitis | Discontinued |
Remaining Therapeutic Potentials and Unmet Medical Needs
Despite the discontinuation of clinical development in certain areas, the mechanism of action of Ono-LB 457 as a leukotriene B4 receptor antagonist suggests potential therapeutic applications in other inflammatory diseases where LTB4 plays a significant role. wikipedia.orgwikidata.org LTB4, acting via its receptors, particularly BLT1, is involved in the recruitment and activation of inflammatory cells and has been implicated in the pathogenesis of various conditions. zhanggroup.org
Preclinical studies exploring the effects of Ono-LB 457 (ONO-4057) in animal models have indicated potential in several areas. For instance, studies in hyperlipidaemic rats suggested that LTB4 contributes to accelerated renal injury and that treatment with an LTB4 antagonist like Ono-LB 457 could attenuate renal pathological changes. nih.gov In models of ischemia-reperfusion injury of the liver, Ono-LB 457 demonstrated effects. nih.gov Furthermore, research in anti-Thy-1 nephritis models showed that Ono-LB 457 inhibited mesangioproliferative changes. nih.gov Studies in mice models of bleomycin-induced pulmonary fibrosis indicated that Ono-LB 457 was capable of preventing the development of fibrosis by decreasing inflammation and altering cytokine levels. nih.gov More recent preclinical investigations have highlighted the role of LTB4 and its receptor BLT1 in conditions such as myocardial infarction (MI) and intracerebral hemorrhage (ICH), where BLT1 antagonists like Ono-LB 457 have shown potential in attenuating inflammatory responses and tissue damage in animal models. zhanggroup.org
These preclinical findings suggest that targeting the LTB4/BLT1 pathway with compounds like Ono-LB 457 could hold therapeutic potential in conditions with significant inflammatory components and where unmet medical needs exist.
Future Research Avenues and Translational Studies
The preclinical evidence supporting the role of LTB4 in various inflammatory and disease processes points towards potential future research avenues and translational studies for Ono-LB 457 or other LTB4 receptor antagonists. Given the implication of the LTB4/BLT1 axis in conditions like renal injury, pulmonary fibrosis, myocardial infarction, and intracerebral hemorrhage, further investigation into the therapeutic utility of targeting this pathway is warranted. zhanggroup.orgnih.govnih.gov
Q & A
What are the established experimental protocols for synthesizing and characterizing Ono-LB 457, and how can researchers ensure reproducibility?
Basic
Synthesis of Ono-LB 457 typically involves multi-step organic reactions, with protocols emphasizing purity control (e.g., column chromatography) and structural validation (NMR, HPLC-MS). To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) in granular detail and cross-validate spectral data against published benchmarks. Adhere to guidelines for experimental reporting, such as separating primary data from supplementary materials and specifying instrument calibration methods .
Which analytical techniques are most effective for assessing Ono-LB 457’s purity and stability under varying physicochemical conditions?
Basic
High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for purity assessment, while stability studies require accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic environments). Use mass spectrometry (MS) to identify degradation products and differential scanning calorimetry (DSC) to monitor thermal behavior. Always include negative controls and triplicate measurements to minimize variability .
How can conflicting pharmacological data on Ono-LB 457’s target binding affinity be systematically resolved?
Advanced
Address contradictions by:
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC50 values normalized to assay conditions).
- Methodological audit : Evaluate differences in cell lines, buffer compositions, or detection methods (e.g., fluorescence vs. radiometric assays).
- Replication : Reproduce key experiments with blinded protocols to eliminate bias. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
What strategies are recommended for designing comparative studies between Ono-LB 457 and its structural analogs?
Advanced
Adopt a PICO (Population/Intervention/Comparison/Outcome) framework:
- Population : Select in vitro/in vivo models with validated relevance to the target pathway.
- Intervention : Test Ono-LB 457 against analogs with modified functional groups.
- Comparison : Use statistical tools (ANOVA, Tukey’s HSD) to quantify efficacy differences.
- Outcome : Prioritize mechanistic endpoints (e.g., receptor occupancy, downstream signaling) over broad phenotypic observations .
How should researchers optimize experimental designs to investigate Ono-LB 457’s interaction with novel biological targets?
Advanced
Combine high-throughput screening (HTS) with computational docking simulations to identify putative targets. Validate hits using CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models. For dose-response studies, employ factorial designs to isolate confounding variables (e.g., cytotoxicity vs. target-specific effects) .
What are common pitfalls in reproducing literature-reported synthesis yields for Ono-LB 457, and how can they be mitigated?
Basic
Yield discrepancies often arise from unrecorded subtleties (e.g., stirring rate, reagent lot variability). Mitigate by:
- Replicating procedures verbatim from peer-reviewed methods sections.
- Using internal standards (e.g., spiked analogs) to trace reaction efficiency.
- Reporting yield ranges rather than single values in publications .
Which statistical approaches are appropriate for analyzing dose-dependent effects of Ono-LB 457 in preclinical models?
Advanced
For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) to estimate EC50/ED50. Apply mixed-effects models to account for inter-subject variability in animal studies. Validate assumptions (normality, homoscedasticity) with Q-Q plots and Levene’s test .
How can researchers conduct a rigorous literature review to identify gaps in Ono-LB 457’s mechanistic understanding?
Basic
Leverage Boolean operators in databases (PubMed, SciFinder) with terms like “Ono-LB 457 AND (kinase inhibitor OR metabolome)” . Prioritize primary sources over reviews, and annotate conflicting findings (e.g., divergent toxicity profiles) for further investigation .
What computational tools are suitable for modeling Ono-LB 457’s binding dynamics with its primary target?
Advanced
Molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes for mutant targets. Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How should solubility and stability challenges of Ono-LB 457 in aqueous buffers be addressed during in vitro assays?
Advanced
Use co-solvents (DMSO ≤0.1%) or lipid-based nanoformulations to enhance solubility. Monitor stability via time-resolved HPLC and adjust buffer pH to match physiological conditions. Include stability controls in all assay plates to normalize time-dependent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
